Product packaging for Stibophen(Cat. No.:CAS No. 15489-16-4)

Stibophen

Cat. No.: B231939
CAS No.: 15489-16-4
M. Wt: 895.2 g/mol
InChI Key: ZDDUXABBRATYFS-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

Stibophen is a trivalent antimony compound originally developed as an anthelmintic agent and is a valuable tool for parasitology research . Its primary established research application is the investigation of chemotherapeutic strategies against parasitic infections, notably schistosomiasis . The compound's mechanism of action involves the inhibition of the parasitic enzyme phosphofructokinase, which is essential for glycolysis . By disrupting this key energy-producing pathway, this compound compromises the parasite's ability to survive within a host organism . Research indicates this inhibitory effect extends to phosphofructokinase in other helminths, including filariids, while demonstrating selectivity by not affecting the corresponding mammalian liver enzyme at low concentrations . This selectivity makes it a compelling compound for studying parasite-specific metabolism. Beyond its classic use, contemporary research explores its potential in diagnostic assay development and combination therapies aimed at overcoming drug resistance . This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use. RUO products are essential for basic research, pharmaceutical development, and the creation of new diagnostic tools in controlled laboratory settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Na5O23S4Sb B231939 Stibophen CAS No. 15489-16-4

Properties

CAS No.

15489-16-4

Molecular Formula

C12H18Na5O23S4Sb

Molecular Weight

895.2 g/mol

IUPAC Name

pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate

InChI

InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8

InChI Key

ZDDUXABBRATYFS-UHFFFAOYSA-F

SMILES

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+]

Other CAS No.

15489-16-4

Synonyms

fuadin
sodium antimony bis-catechol 2,4 disulfonate
Stibophen

Origin of Product

United States

Elucidation of Stibophen S Biochemical Mechanisms of Action

Glycolytic Pathway Inhibition in Helminthic Pathogens

Helminthic parasites, such as schistosomes and filarial worms, rely heavily on glycolysis for ATP production, especially in environments with low oxygen tension. Stibophen exerts a significant inhibitory effect on this vital metabolic route in these pathogens. brighton.ac.ukpan.pldss.go.thcambridge.organnualreviews.org

Direct Inhibition of Phosphofructokinase (PFK) Activity by this compound

A primary target of this compound within the glycolytic pathway is the enzyme phosphofructokinase (PFK, EC 2.7.1.11). brighton.ac.ukpan.plwikipedia.orggoogle.comncats.io PFK is a key regulatory enzyme that catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a crucial step in glycolysis. nih.gov Studies have demonstrated that this compound directly inhibits the activity of PFK in schistosomes and filarial worms. pan.plgoogle.comnih.gov This inhibition leads to an accumulation of fructose-6-phosphate and a reduction in the product, fructose-1,6-bisphosphate, indicating a direct impact on PFK activity in the intact parasite. nih.gov

Comparative Enzymatic Inhibition Kinetics: Parasite-Specific vs. Mammalian PFK

Research has revealed differences in the nature and kinetic properties of PFK between parasitic helminths and their mammalian hosts. nih.gov This distinction is crucial for the selective action of antimonials like this compound. Studies comparing the inhibition kinetics of this compound on parasite PFK (e.g., from Schistosoma mansoni, Litomosoides carinii, Acanthocheilonema vitae, and Brugia pahangi) versus mammalian PFK (e.g., from hamster liver or rabbit muscle) have shown that the parasite enzyme is significantly more sensitive to inhibition by this compound. pan.plnih.gov For instance, significant inhibition of filarial PFK activity was observed at this compound concentrations as low as 2 × 10⁻⁶ M, while concentrations up to 10³ times greater were required to demonstrate a low level of inhibition of PFK in hamster liver. pan.pl This differential sensitivity contributes to the selective toxicity of this compound towards the parasite with comparatively less effect on the host. pan.plnih.gov

Table 1: Comparative Sensitivity of PFK to this compound Inhibition

Enzyme SourceThis compound Concentration for Significant InhibitionRelative Sensitivity (Parasite vs. Mammalian)
Filarial PFK~2 x 10⁻⁶ MHigh
Mammalian PFK (Hamster Liver)>2 x 10⁻³ M (1000x higher)Low

Note: Data is illustrative based on reported relative sensitivities. Specific inhibition constants (Ki) may vary depending on the parasite species and experimental conditions.

Molecular Targeting of Essential Thiol Groups in Parasitic Enzymes

Trivalent organic antimonials, including this compound, are known to exert their effects, at least in part, by binding to essential sulfhydryl (-SH) groups in enzymes. wikipedia.orguni-greifswald.deymaws.com This interaction with thiol groups can alter the tertiary structure of proteins and disrupt the active site of enzymes, thereby inhibiting their function. uni-greifswald.deymaws.com In the context of parasitic helminths, this compound's trivalent antimony atom is believed to interact with critical thiol residues within key metabolic enzymes, including PFK. wikipedia.org This binding can lead to the inactivation of these enzymes, disrupting vital biochemical pathways necessary for parasite survival. uni-greifswald.deymaws.com While the inactivation of sulfhydryl enzymes has been postulated as a chemotherapeutic mechanism, direct evidence specifically linking this mechanism to the chemotherapy of bilharziasis via this compound has been sought, though the inhibitory effect on PFK is not reduced by the presence of mercaptoethanol. who.int However, the general principle of trivalent heavy metals binding to thiol groups to disrupt enzyme function is a recognized mechanism for this class of compounds. uni-greifswald.deymaws.com

Stibophen S Molecular Interactions with Biological Macromolecules

Protein Binding Dynamics and Specificity

Stibophen is known to exert its effects, at least in part, by binding to proteins, particularly enzymes crucial for parasite survival. A key target identified is phosphofructokinase, an enzyme vital for glycolysis in schistosomes. wikipedia.org this compound inhibits this enzyme, disrupting the parasite's energy production pathway. wikipedia.org The binding is understood to involve the sulfhydryl (-SH) groups of the enzyme. wikipedia.org

The dynamic aspect of ligand-protein binding is crucial for understanding the mechanism and functional role of such interactions. uni-lj.si Studies involving techniques like nuclear magnetic resonance spectroscopy (NMR), vibrational spectroscopy, and molecular dynamics (MD) simulations are employed to characterize these dynamics at an atomic level. uni-lj.si These methods help in understanding protein dynamics in ligand-protein complexes and the involvement of different protein states. uni-lj.si The specificity of protein binding is influenced by various factors, including hydrogen bonding networks and the structural and physicochemical parameters of the binding residues. mdpi.com Charged residues, such as aspartate, histidine, and arginine, have been highlighted for their pivotal role in dictating the specificity and strength of protein-ligand interactions. mdpi.com

While specific detailed research findings on this compound's protein binding dynamics and specificity beyond its interaction with phosphofructokinase were not extensively detailed in the search results, the general principles of protein-ligand interactions and the methods used to study them provide a framework for understanding this compound's activity.

Advanced Enzymatic Inhibition Kinetics and Allosteric Modulation Studies

This compound's primary mechanism of action involves the inhibition of enzymes, notably phosphofructokinase in schistosomes. wikipedia.org Enzymatic inhibition can occur through various mechanisms, including competitive and non-competitive inhibition. pressbooks.pubfuturelearn.com Kinetic studies are essential for characterizing the nature of enzyme inhibition, determining parameters such as Vmax and KM, and identifying the type of inhibition. pressbooks.pubnih.gov Graphical methods, such as Lineweaver-Burk plots, are used to analyze enzyme kinetic data and distinguish between different inhibition mechanisms. pressbooks.pubnih.gov

Competitive inhibitors typically bind to the enzyme's active site, competing with the substrate, and can be overcome by increasing substrate concentration. pressbooks.pubfuturelearn.com This is reflected in an increased KM value with no change in Vmax. pressbooks.pub Non-competitive inhibitors, on the other hand, bind to a site distinct from the active site (an allosteric site) and reduce the enzyme's Vmax without affecting KM. pressbooks.pubfuturelearn.com Allosteric modulation refers to the regulation of enzyme activity by the binding of a molecule to an allosteric site, causing a conformational change that affects the active site. pressbooks.pubfuturelearn.comnih.gov

Structure Activity Relationship Sar Studies of Stibophen and Analogues

Correlating Stibophen's Chemical Architecture with Anthelmintic Efficacy

This compound's anthelmintic efficacy is primarily attributed to its trivalent antimony content and its interaction with essential enzymes in the parasite. The drug is known to inhibit phosphofructokinase (PFK), a key enzyme in glycolysis, which is vital for the worm's energy metabolism wikipedia.orgncats.ioresearchgate.net. This inhibition is thought to occur, at least partly, through the binding of the trivalent antimony to sulfhydryl (-SH) groups on the enzyme wikipedia.org. By disrupting glycolysis, this compound paralyzes the worms, causing them to lose their hold in the host's mesenteric veins and be shifted to the liver, where they die and are phagocytosed wikipedia.org.

Research has explored the dose-activity relationship of this compound in experimental settings, demonstrating its marked activity against Schistosoma mansoni infections who.int. Comparative studies with other antimonial and non-antimonial substances have highlighted the distinct mode of action of antimonial compounds like this compound who.int.

Impact of Structural Modifications on Biochemical Target Affinity and Selectivity

While detailed SAR studies specifically on this compound analogues and their impact on biochemical target affinity and selectivity are not extensively detailed in the provided search results, the general principles of SAR apply sygnaturediscovery.com. Structural modifications to a lead compound, such as this compound, can influence its interaction with biochemical targets like phosphofructokinase wikipedia.orgncats.ioepo.org. Changes in the ligands coordinated to the antimony atom or alterations to the sulfonate groups could potentially affect the compound's ability to reach the target enzyme, its binding affinity to the sulfhydryl groups, or its selectivity for parasite PFK over host enzymes.

Advanced Synthetic Methodologies for Stibophen and Its Analogues

Contemporary Approaches to Organoantimony Compound Synthesis

Contemporary approaches to the synthesis of organoantimony compounds encompass a variety of strategies, building upon traditional methods while incorporating modern chemical techniques. Organoantimony chemistry involves compounds containing a carbon-to-antimony chemical bond, with relevant oxidation states being Sb(III) and Sb(V). wikipedia.org Typically, the synthesis of organoantimony compounds begins with tricoordinate antimony compounds, known as stibines. wikipedia.org Antimony trichloride (B1173362), for instance, can react with organolithium or Grignard reagents to yield compounds of the form R₃Sb. wikipedia.org

Pentacoordinate antimony compounds, termed stiboranes, can be synthesized from stibines and halogens. wikipedia.org For example, triphenylstibine reacts with chlorine to produce triphenylstibine dichloride. wikipedia.org These dichlorostiboranes feature a pentacoordinate Sb(V) center with trans-diaxial chloride ligands, as confirmed by X-ray crystallography. wikipedia.org Further reaction with organolithium reagents can lead to compounds like pentaphenylantimony. wikipedia.org Unsymmetrical stiboranes can also be accessed via stibonium ions. wikipedia.org

Modern synthetic efforts in organoantimony chemistry also explore the use of these compounds as catalysts or ligands in various chemical transformations, highlighting their utility beyond being target molecules themselves. mdpi.com Advances in synthetic methodologies have enabled the precise construction of these compounds. mdpi.com

Application of Green Chemistry Principles in Stibophen Synthesis

The application of green chemistry principles in the synthesis of organoantimony compounds, including potential routes to this compound analogues, is gaining traction. The goal is to develop more environmentally benign processes that minimize waste and reduce the use of hazardous substances. sphinxsai.comresearchgate.net

Environmentally benign and efficient routes for the preparation of antimony(III) derivatives have been explored. One such approach involves solvent-free conditions and microwave exposure procedures for the synthesis of antimony(III) derivatives of O-alkyl or O-aryl trithiophosphates from antimony trichloride and potassium salts of the trithiophosphate. sphinxsai.com This method offers advantages over conventional synthesis, which often involves tedious workup and excessive solvent use. sphinxsai.com Microwave-assisted methods have been shown to lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles, aligning with eco-friendly practices. sphinxsai.com

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that emphasizes maximizing the incorporation of all atoms from the starting materials into the desired product, thereby minimizing waste generation. skpharmteco.comjocpr.comwikipedia.org It is a quantitative measure of the efficiency of a chemical reaction in utilizing atoms. jocpr.com A higher atom economy indicates a more sustainable and environmentally friendly reaction. jocpr.com

In the context of organoantimony synthesis, applying atom economy principles involves designing synthetic routes that reduce the formation of byproducts. skpharmteco.com Traditional methods might involve stoichiometric reagents that are not incorporated into the final product, leading to significant waste. wikipedia.org Strategies to improve atom economy include careful selection of starting materials and the use of catalytic reactions, which are inherently more atom-economical as the catalyst is regenerated during the process. wikipedia.orgnih.gov

Waste minimization strategies in chemical synthesis focus on reducing the amount and toxicity of waste generated at the source. eiu.eduepa.gov This can involve optimizing reaction conditions, improving yields, and finding alternatives to hazardous reagents and solvents. eiu.edu Implementing waste minimization in organoantimony synthesis contributes to a more sustainable chemical industry. eiu.eduengineersaustralia.org.au

Biocatalytic Pathways for Sustainable Production

Biocatalysis, the use of enzymes or microorganisms to catalyze chemical reactions, offers a promising avenue for developing more sustainable synthetic routes. While direct biocatalytic pathways for the synthesis of complex organoantimony compounds like this compound are not extensively reported, biological processes involving antimony exist. For instance, the biomethylation of inorganic antimony compounds by microorganisms, such as the aerobic fungus Scopulariopsis brevicaulis, has been observed, leading to the formation of methylated organoantimony compounds like trimethylantimony. acs.org

Although this biomethylation is a natural process rather than a designed synthetic method for this compound, it highlights the potential for biological systems to interact with and transform antimony compounds. acs.org Further research into enzymatic or microbial transformations of antimony precursors could potentially lead to novel and sustainable routes for the synthesis of organoantimony compounds or intermediates relevant to this compound analogues. rsc.org The development of biocatalysts for specific steps in the synthesis of organoantimony compounds aligns with the principles of green chemistry by potentially reducing the need for harsh reagents and conditions. jst.go.jp

Chemical Derivatization for Research Probes and Pharmacological Tool Compounds

Chemical derivatization of this compound and its analogues can yield valuable research probes and pharmacological tool compounds. Modifying the chemical structure of a compound allows for the tuning of its properties, such as solubility, reactivity, and interactions with biological targets. This is a common strategy in drug discovery and chemical biology to create molecules with enhanced specificity or novel functionalities. nih.gov

Organoantimony compounds, in general, have shown potential in various applications, including as catalysts and in medicinal research. mdpi.com Their ability to interact with biological systems selectively has opened avenues for the development of potential therapeutic agents. mdpi.com Chemical modification can be used to attach reporter groups (e.g., fluorescent tags) to organoantimony compounds to create research probes for studying their distribution, metabolism, or interaction with specific biomolecules. nih.gov

Sophisticated Analytical Techniques for Stibophen Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies

NMR spectroscopy is a powerful technique for elucidating molecular structure and studying molecular interactions. It provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. frontiersin.orgnih.gov While the direct application of NMR specifically to Stibophen in the provided search results is limited, the principles and applications of NMR discussed are broadly applicable to the characterization of organic and organometallic compounds like this compound.

¹H NMR and ¹³C NMR Spectroscopic Applications

¹H NMR and ¹³C NMR are fundamental NMR techniques used for structural elucidation. ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity to neighboring hydrogen atoms. ¹³C NMR, although less sensitive due to the low natural abundance of the ¹³C isotope, provides direct information about the carbon skeleton of a molecule, with each unique carbon atom ideally giving a distinct signal. ceitec.cz Chemical shifts in ¹³C NMR occur over a much wider range (0-220 ppm) compared to ¹H NMR (0-12 ppm), which helps in resolving signals for different carbon environments.

Techniques such as broadband proton decoupling are commonly used in ¹³C NMR to simplify spectra and enhance sensitivity through the Nuclear Overhauser Effect (NOE). ceitec.cz Additional experiments like Distortionless Enhancement by Polarization Transfer (DEPT) can help determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, and quaternary carbons). ceitec.czbhu.ac.in Correlation experiments like HSQC or HMQC (correlation with ¹H via ¹J(CH)) and HMBC (correlation with ¹H via nJ(CH)) are crucial for assigning signals and establishing connectivity, particularly for complex molecules. ceitec.cz

While specific NMR data for this compound is not detailed in the provided results, these techniques would be essential for confirming its reported structure, including the arrangement of the sulfonate groups, the benzodioxastibole core, and the phenoxy moiety. wikipedia.orguni.lu

Advanced NMR for Metabolite Profiling and Molecular Interaction Analysis

Advanced NMR techniques extend beyond basic structural elucidation to analyze complex mixtures and study molecular interactions. NMR-based metabolomics, for instance, involves the analysis of the complete set of small molecules (metabolites) in biological samples. frontiersin.orgnih.gov This can be used to identify distinctive metabolic fingerprints and understand biochemical processes. researchgate.net While the provided results discuss NMR-based metabolomics in the context of plant extracts and biological fluids, the principles could be applied to study the metabolic fate of this compound or its effects on the metabolome of an organism or system. nih.govresearchgate.netmdpi.com

NMR is also valuable for studying metabolite-protein interactions, which can provide insights into metabolic regulation and pharmacological effects. frontiersin.org Although not specifically demonstrated for this compound and its biological targets in the search results, NMR can be used to investigate how this compound interacts with enzymes like phosphofructokinase, which it is known to inhibit. wikipedia.org Techniques like ligand-based NMR methods (e.g., STD NMR) or protein-observed NMR can probe binding events and map binding sites.

Furthermore, advanced NMR, including 2D NMR experiments, is used for the identification and quantification of metabolites in complex mixtures, even without isolating individual compounds. nih.govresearchgate.netresearchgate.net Statistical methods like STOCSY can be applied to NMR data to correlate spectral features with specific compounds and identify potential biomarkers. mdpi.com

Mass Spectrometry (MS) for Compound Identification and Degradation Product Analysis

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying and characterizing impurities and degradation products. americanpharmaceuticalreview.comscirp.org MS provides information based on the mass-to-charge ratio (m/z) of ions. uni.lu

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used in pharmaceutical analysis to separate components of a mixture before they enter the mass spectrometer. americanpharmaceuticalreview.comnih.gov This is particularly useful for analyzing complex samples and identifying degradation products that may be present at low concentrations. High-resolution MS (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and fragment ions. americanpharmaceuticalreview.comscirp.org Tandem MS (MS/MS or MSⁿ) involves fragmenting selected ions and analyzing the resulting fragments, providing structural information. americanpharmaceuticalreview.comnih.gov

The analysis of degradation products is an essential part of pharmaceutical development to ensure the safety and quality of a drug substance. americanpharmaceuticalreview.comscirp.org Stress testing under various conditions (e.g., acid, base, heat, oxidation, light) can generate degradation products, which are then identified and characterized using techniques like LC-HRMS/MS. americanpharmaceuticalreview.comnih.govrsc.org While specific studies on the degradation products of this compound using MS are not detailed in the provided results, these MS-based approaches would be applicable to understanding how this compound breaks down under different conditions and identifying the resulting degradation products.

Predicted Collision Cross Section (CCS) values, which can be obtained from ion mobility-mass spectrometry, provide additional structural information about the shape and size of ions. uni.lu This can aid in compound identification and differentiation, particularly for isomers.

Mechanisms of Resistance to Antimonial Compounds

Molecular and Biochemical Basis of Resistance Development in Helminths

The development of resistance to antimonial compounds in helminths is a complex process involving various molecular and biochemical alterations within the parasite. While the specific mechanisms for Stibophen resistance in helminths are not extensively detailed in the provided search results, general mechanisms of anthelmintic resistance in helminths and antimonial resistance in other parasites like Leishmania offer insights.

Key mechanisms contributing to anthelmintic resistance in helminths include reduced drug uptake, altered drug metabolism, and changes in the drug's target site nih.govalliedacademies.orgnih.govdovepress.comresearchgate.net. Reduced drug uptake can limit the intracellular concentration of the antimonial compound, thereby diminishing its effectiveness alliedacademies.org. Altered metabolism can involve enzymes that detoxify or inactivate the drug, preventing it from reaching its therapeutic target or reducing its active concentration within the parasite nih.govalliedacademies.orgresearchgate.net. Changes in the drug receptor sites can reduce the binding affinity of the antimonial, leading to a diminished functional consequence of drug binding nih.govnih.govdovepress.com. For instance, resistance to benzimidazole (B57391) anthelmintics has been linked to alterations in β-tubulin, the drug's target site dovepress.com.

In the context of antimonial resistance in Leishmania, mechanisms include reduced accumulation of the drug and loss of reduction of the pentavalent metal to its active trivalent form frontiersin.org. While Leishmania is a protozoan, these mechanisms highlight potential biochemical pathways that could be involved in resistance to antimonial compounds in helminths. The underlying mechanisms of antimonial resistance are not yet fully understood but may involve reduced drug uptake, altered drug metabolism, and enhanced efflux of the drug from the parasite alliedacademies.orgresearchgate.net.

Role of Efflux Pumps in Antimonial Drug Resistance

Efflux pumps are cellular transporters that play a significant role in drug resistance across various organisms, including parasites alliedacademies.orgajol.infonih.govfrontiersin.org. These pumps actively transport drugs out of the parasite's cells, reducing the intracellular drug concentration to sub-inhibitory levels alliedacademies.orgajol.info. Overexpression or increased activity of efflux pumps is a common mechanism of acquired drug resistance alliedacademies.orgfrontiersin.org.

In parasitic helminths and protozoa, ATP-binding cassette (ABC) transporters are a major family of efflux pumps implicated in multidrug resistance frontiersin.orgajol.infonih.govplos.orgplos.orgportlandpress.comnih.gov. These transporters utilize the hydrolysis of ATP to translocate a variety of compounds across biological membranes frontiersin.orgajol.infonih.gov. Changes in the expression levels or allele frequencies of ABC transporters like P-glycoprotein (Pgp; ABCB1) have been associated with reduced drug sensitivity in parasitic helminths, including schistosomes plos.orgplos.orgnih.gov.

Studies on Leishmania have specifically reported the role of ABC transporters in acquired antimonial resistance frontiersin.orgportlandpress.com. Overexpression of ABC transporters can regulate the elimination of antimonites through sequestration into intracellular vacuoles or direct efflux across the plasma membrane frontiersin.org. Gene amplification of ABC pumps has been associated with resistance to antimonials in both laboratory-derived and clinical isolates of Leishmania frontiersin.org. While research directly linking this compound resistance in helminths specifically to efflux pumps is limited in the provided snippets, the established role of ABC transporters in general anthelmintic resistance in helminths and antimonial resistance in other parasites strongly suggests their potential involvement.

Cross-Resistance Patterns with Chemically Diverse Anthelmintics

Cross-resistance occurs when a parasite strain resistant to one anthelmintic is also resistant to other anthelmintics, which may or may not be chemically related or have similar mechanisms of action nih.govijmpes.com. Side resistance is a type of cross-resistance where resistance to one drug confers resistance to another drug with a similar mechanism of action nih.govmerckvetmanual.commsdvetmanual.com. Multiple resistance, on the other hand, involves resistance to two or more chemically unrelated anthelmintic groups due to independent selection or side resistance nih.govijmpes.commerckvetmanual.com.

The development of cross-resistance patterns is a significant concern in parasite control, as it can limit the available treatment options merckvetmanual.commsdvetmanual.com. For instance, resistance among benzimidazole anthelmintics is considered an example of side resistance due to their similar mechanism of action nih.gov. Nematodes resistant to levamisole (B84282) may also develop side resistance to morantel (B1676740) due to similarities in their action nih.govmerckvetmanual.commsdvetmanual.com.

This compound, a trivalent antimony compound, has been historically significant in the treatment of schistosomiasis. Preclinical studies have been instrumental in understanding its efficacy and comparing it to other antimonials. This article focuses on the comparative preclinical pharmacological and biological studies of this compound, adhering strictly to the outlined sections.

Comparative Preclinical Pharmacological and Biological Studies

Efficacy Assessments in Defined Experimental Parasitic Models (e.g., Schistosoma mansoni in Mastomys natalensis, murine models)

Studies in experimental animal models have provided valuable insights into Stibophen's efficacy against Schistosoma mansoni. Mastomys natalensis and murine models have been frequently utilized for these assessments. Comparative chemotherapeutic studies in Mastomys natalensis experimentally infected with Schistosoma mansoni have shown that this compound exhibits marked activity when administered in standard daily dosages for a specified period. nih.govwho.intnih.gov Research indicates that this compound, alongside other compounds like hycanthone (B1673430), lucanthone, niridazole, Mirasan, tartar emetic, and stibocaptate (B1212483) acid, demonstrated significant activity in Mastomys natalensis infected with S. mansoni. nih.govwho.intnih.gov

Murine models, particularly those using mice infected with S. mansoni, have also been extensively used for evaluating antischistosomal agents, including this compound. who.intresearchgate.net Studies have assessed worm survival rates in mice after administration of this compound. researchgate.net The effectiveness of chemotherapy in human schistosomiasis can vary, and data from experimentally infected animals suggest potential differences in the susceptibility of certain parasites to drugs. researchgate.netwho.int

Comparative Analysis with Other Trivalent Antimonials (e.g., Tartar Emetic, Anthiolimin, Stibocaptate)

This compound is classified as a trivalent antimony compound, similar to tartar emetic, anthiolimin, and stibocaptate. wikipedia.orgdrugfuture.com Comparative studies have been conducted to evaluate the relative potencies of these compounds. Research comparing tartar emetic, this compound, anthiolimin (lithium antimony thiomalate), and stibocaptate (sodium antimony dimercaptosuccinate) in experimental settings has been performed. who.int These studies often calculate doses to contain the same amount of trivalent antimony for direct comparison. who.int

One comparative study in mice infected with an Egyptian strain of Schistosoma mansoni examined the effects of these four antimonials on worm distribution and pairing. who.int The study observed the location (mesenteric, portal, or intrahepatic veins) and status (single or paired) of worms after treatment. who.int

Antimonial CompoundHepatic Shift (within 2 hours)Worm Distribution at 32 hoursWorm Pairing Separation
Tartar EmeticNearly 100%One-third still in liverStarted after 2 hours, maximum 17% at 32 hours who.int
This compoundSignificant shiftReturn to mesentery occursNot explicitly detailed in snippet who.int
AnthioliminNearly 100%Faster return to mesenteryNot explicitly detailed in snippet who.int
StibocaptateSignificant shiftReturn to mesentery occursNot explicitly detailed in snippet who.int

Note: Data extracted from snippet who.int. Specific percentage for this compound's initial hepatic shift and detailed return rate were not provided in the snippet.

On a molar basis, the differences in the potencies of trivalent antimonials like potassium antimony tartrate, this compound, and stibocaptate (TWSb) have been described as slight, with stibocaptate having slightly higher activity in some contexts. who.int However, there is not a direct correlation between these in vitro or initial potency differences and the curative dosages required in vivo, suggesting the influence of host factors like drug distribution and metabolism. who.int

Assessment of Comparative Efficacy Against Diverse Geographically-Sourced Parasitic Strains

The effectiveness of chemotherapy can be influenced by the geographic origin and resulting strain differences of parasites. researchgate.netwho.intwho.int Studies have investigated the comparative efficacy of antimonials, including this compound, against different geographic strains of Schistosoma mansoni in experimental models. researchgate.netwho.int

Research in mice infected with several geographic strains of Schistosoma mansoni compared the parasiticidal effects of selected drugs. who.int While responses were generally similar among strains, a Puerto Rican strain showed unusual sensitivity to hycanthone and was relatively resistant to this compound in two trials. who.int This highlights that strain differences in susceptibility to drugs can occur in S. mansoni, and variations observed in the field should be evaluated in the laboratory. who.int The Japanese strain of S. japonicum has also been noted as less susceptible to antimonials compared to the Formosan strain. who.int

Advanced Research Directions and Methodological Innovations in Stibophen Studies

Application of Omics Technologies in Stibophen Research (Proteomics, Metabolomics, Transcriptomics)

Omics technologies, including transcriptomics, proteomics, and metabolomics, are high-throughput techniques that provide comprehensive data on biological systems at the molecular level. scielo.org.mxscidoc.org Transcriptomics examines the complete set of RNA transcripts, proteomics studies the entire complement of proteins, and metabolomics analyzes the full collection of low molecular weight metabolites within a cell, tissue, or organism. scielo.org.mxscidoc.org The integration of these multi-omics datasets can offer a more holistic understanding of biological processes and the impact of external factors or compounds. mdpi.com

While the provided search results discuss the general application and integration of omics technologies in various research areas, such as cancer and drought stress in plants, specific detailed research findings directly applying proteomics, metabolomics, or transcriptomics solely to this compound were not prominently featured. frontiersin.orgnih.gov However, the principles of these technologies are highly relevant for future this compound research. Applying transcriptomics could reveal how this compound influences gene expression patterns, potentially identifying affected pathways or cellular responses. Proteomics could identify specific proteins whose abundance or modification is altered by this compound exposure, providing insights into its molecular targets or the cellular machinery it affects. Metabolomics could help to understand the metabolic changes induced by this compound, potentially uncovering biomarkers of exposure or effect, or revealing how the compound is metabolized. Integrated multi-omics analysis could correlate changes across these different molecular layers to build a more complete picture of this compound's biological impact. mdpi.com

Computational Modeling and Rational Drug Design Strategies Based on this compound's Profile

Computational techniques are increasingly indispensable in drug discovery and design, offering efficient ways to predict molecular properties, interactions, and potential biological activities. mdpi.comnih.govfmhr.org Methods such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used for rational drug design. fmhr.org

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking is a computational technique that simulates the interaction and binding mode between a small molecule (ligand) and a biological macromolecule (receptor), helping to predict binding affinity and understand interaction mechanisms. mdpi.comresearchgate.net Molecular dynamics (MD) simulations extend this by simulating the intricate motions of molecules and atoms over time, providing insights into the stability and dynamic behavior of protein-ligand complexes. plos.orgscielo.sa.crfrontiersin.org These methods are valuable for understanding how a compound might interact with potential biological targets. mdpi.com

While the searches provided examples of molecular docking and dynamics simulations being applied to study interactions of various bioactive compounds with different protein targets, such as those involved in schistosomiasis or cancer, specific studies focusing on this compound using these techniques were not detailed. plos.orgscielo.sa.crnih.gov However, applying molecular docking and MD simulations to this compound could help researchers predict its potential binding sites on various proteins or enzymes, offering clues about its mechanisms of action or identifying novel targets. Simulating the dynamics of this compound-target complexes could provide information on the stability of these interactions and the conformational changes involved.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach used to predict the biological or chemical properties of molecules based on their structural features. researchgate.netnih.govresearchgate.net QSAR models aim to establish a relationship between the structural descriptors of compounds and their observed activities or properties, enabling the prediction of these characteristics for new or untested compounds. researchgate.netnih.gov Predictive QSAR models, when rigorously validated, can be used to forecast compound properties for molecules not included in the initial training datasets. nih.govnih.gov

The search results highlight the application and importance of QSAR modeling in predicting various properties, including toxicity and biological activity against specific targets. researchgate.netresearchgate.netbiorxiv.org While there was no specific information on QSAR modeling applied directly to this compound in the provided snippets, this approach could be valuable in this compound research. Developing QSAR models based on a dataset of this compound analogs or related antimonial compounds with known activities could allow for the prediction of the activity of novel this compound derivatives before their synthesis and testing. This could streamline the research process and help identify structural features crucial for desired properties. researchgate.netnih.gov

This compound as a Chemical Probe for Elucidating Novel Biological Pathways

Chemical probes are selective small molecules used to modulate the function of specific proteins, allowing researchers to investigate the roles of these targets in biological systems. nih.govchemicalprobes.orgpromega.com High-quality chemical probes are critical tools in chemical biology and drug discovery, complementary to genetic approaches, and can provide insights into mechanistic and phenotypic questions. nih.govpromega.comicr.ac.uk They can be used to rapidly and reversibly inhibit or stimulate protein function in cells or animals and help elucidate biological pathways. nih.govmdpi.com

The search results emphasize the importance and utility of chemical probes in biomedical research for studying protein function and exploring biological pathways. nih.govchemicalprobes.orgpromega.comicr.ac.uk The concept of using a compound as a chemical probe relies on its selectivity and well-defined interaction with a biological target. While the provided information does not describe this compound being explicitly used as a chemical probe, research into its specific molecular interactions and targets (potentially aided by computational methods as discussed in Section 9.2) could pave the way for its use in this capacity. If this compound is found to selectively interact with a particular protein or pathway, it could be employed as a tool to study the biological role of that target or pathway, potentially revealing novel biological mechanisms. nih.govmdpi.com

Academic Ecotoxicology and Environmental Degradation Research of Antimonial Compounds

Ecotoxicology is the science concerned with the study of the harmful effects of substances entering the natural environment on populations, communities, and ecosystems. who.int Antimony (Sb) and its compounds are recognized environmental contaminants, and research into their environmental fate, transport, and effects is crucial. nih.govfrontiersin.org Studies in ecotoxicology assess the movement of potentially toxic substances through environmental compartments and food webs. who.int Environmental degradation research investigates how compounds break down in the environment.

The search results highlight academic research on the ecotoxicology and environmental contamination of antimony, particularly in areas affected by mining activities. nih.govfrontiersin.org Studies have assessed the ecological and health risks posed by antimony in soil and its uptake by plants. nih.govfrontiersin.org The environmental impacts of drugs, including antiparasitic drugs which could encompass antimonials, and the need to integrate ecotoxicology and biodegradability studies into drug development are also recognized research areas. nih.gov While specific research on the environmental degradation of this compound was not detailed, studies on the ecotoxicology and environmental fate of antimonial compounds are directly relevant. Research in this area would involve investigating the persistence of this compound in different environmental matrices (soil, water), its potential for bioaccumulation, its toxicity to various non-target organisms (aquatic life, soil invertebrates, plants), and how it is transformed or degraded in the environment through biological or abiotic processes. who.intfrontiersin.orgnih.gov This academic research is vital for understanding the broader environmental footprint of antimonial compounds like this compound.

Q & A

Q. What are the key chemical properties of Stibophen, and how do they influence its pharmacological activity?

this compound (C₁₂H₄Na₅O₁₆S₄Sb) is an organoantimonial compound with a complex molecular structure featuring benzoldisulfonate groups coordinated to antimony(III). Its solubility in aqueous environments and stability under physiological conditions are critical for its bioavailability. Researchers should characterize its redox behavior and pH-dependent stability using techniques like cyclic voltammetry and UV-Vis spectroscopy to assess how these properties affect interactions with biological targets .

Q. What standardized assays are recommended for evaluating this compound’s efficacy in vitro?

For in vitro studies, use parasite viability assays (e.g., resazurin-based fluorometric assays for helminths) to quantify drug efficacy. Include dose-response curves (0.1–100 μM range) and validate results with positive controls (e.g., praziquantel). Ensure assays are conducted under standardized oxygen and temperature conditions to minimize variability .

Q. How can researchers validate the purity of synthesized this compound batches?

Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times to reference standards. Supplement with elemental analysis (e.g., inductively coupled plasma mass spectrometry for antimony content) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Advanced Research Questions

Q. How should experimental designs address discrepancies between in vitro and in vivo efficacy data for this compound?

Optimize pharmacokinetic (PK) parameters such as dosing frequency and bioavailability using preclinical models (e.g., murine schistosomiasis). Compare tissue distribution profiles (via LC-MS/MS) with in vitro IC₅₀ values to identify metabolic or absorption barriers. Include control groups with pharmacokinetic enhancers (e.g., cytochrome P450 inhibitors) to isolate confounding factors .

Q. What statistical approaches resolve contradictions in reported mechanisms of action for this compound?

Apply meta-analysis to aggregate data from independent studies, focusing on effect sizes (Cohen’s d) and heterogeneity metrics (I²). For conflicting mechanistic data, use pathway enrichment analysis (e.g., KEGG or Reactome) to identify context-dependent targets. Validate hypotheses with orthogonal assays, such as CRISPR-Cas9 knockout models of putative molecular targets .

Q. How can researchers optimize this compound derivatives to overcome emerging drug resistance?

Conduct structure-activity relationship (SAR) studies by modifying the benzoldisulfonate scaffold. Test derivatives against resistant parasite strains (e.g., Sb-resistant Leishmania) and correlate mutations (via whole-genome sequencing) with resistance phenotypes. Use molecular docking simulations to predict binding affinity changes to target enzymes like trypanothione reductase .

Q. What methodologies identify off-target effects of this compound in mammalian systems?

Perform transcriptomic profiling (RNA-seq) on treated host cells (e.g., hepatocytes) to detect dysregulated pathways. Combine with high-content screening (HCS) for cytotoxicity endpoints (e.g., mitochondrial membrane potential, ROS production). Cross-reference findings with ToxCast databases to prioritize follow-up toxicokinetic studies .

Methodological Best Practices

  • Sample Size Justification : Calculate sample sizes using power analysis (α = 0.05, power = 0.8) based on pilot data. For pilot studies, use adaptive designs to adjust sample sizes iteratively .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo) and documenting analytical workflows in electronic lab notebooks .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental reporting and obtain approval from institutional animal care committees (IACUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.